molecular formula C9H17NO B8703323 (+/-)-2-Methyl-4-oxo-1-propyl piperidine

(+/-)-2-Methyl-4-oxo-1-propyl piperidine

Cat. No. B8703323
M. Wt: 155.24 g/mol
InChI Key: ICDIGLKXMIDVPW-UHFFFAOYSA-N
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Patent
US05756508

Procedure details

A solution of 6.5 g of predominantly (±)-trans-5-carbomethoxy-2-methyl-4-oxo-1-propyl piperidine and 30 mL of 20% hydrochloric acid was heated to reflux for 2 h. The solution was cooled in an ice bath, basified by addition of NaOH pellets until the pH was 9-10 and extracted with 5×100 mL of chloroform. The combined organic extracts were dried over MgSO4 and concentrated under reduced pressure. After azeotropic dying with toluene there was obtained 5.6 g of predominantly (±)-2-methyl-4-oxo-1-propyl piperidine as an amber oil: TLC (EtOAc); 1H NMR (400 MHz, CDCl3) 3.1 (m, 1H), 2.9 (m, 1H), 2.8-2.6 (complex m, 3H), 2.5 (m, 4H), 1.5 (m, 2H), 1.15 (d, 3H), 0.9 (t, 3H).
Name
(±)-trans-5-carbomethoxy-2-methyl-4-oxo-1-propyl piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C@@H:5]1[CH2:10][N:9]([CH2:11][CH2:12][CH3:13])[C@@H:8]([CH3:14])[CH2:7][C:6]1=[O:15])(OC)=O.[OH-].[Na+]>Cl>[CH3:14][CH:8]1[CH2:7][C:6](=[O:15])[CH2:5][CH2:10][N:9]1[CH2:11][CH2:12][CH3:13] |f:1.2|

Inputs

Step One
Name
(±)-trans-5-carbomethoxy-2-methyl-4-oxo-1-propyl piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)[C@H]1C(C[C@@H](N(C1)CCC)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with 5×100 mL of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1N(CCC(C1)=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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